Yohimbine Yohimbine Yohimbine is an indole alkaloid with alpha2-adrenoceptor antagonist activity. It is produced by Corynanthe johimbe and Rauwolfia serpentina. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist and a dopamine receptor D2 antagonist. It is functionally related to a yohimbic acid.
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of impotence. It is also alleged to be an aphrodisiac.
Yohimbine is an indole alkaloid derived from the bark of the Central African yohimbe tree (Pausinystalia yohimbe) that is widely used as therapy for erectile dysfunction. Yohimbine use has been associated with occasional severe adverse events, but has not been linked to serum enzyme elevations or clinically apparent acute liver injury.
Yohimbine is a natural product found in Rauvolfia yunnanensis, Rauvolfia serpentina, and other organisms with data available.
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.
See also: Yohimbine Hydrochloride (has salt form) ... View More ...
Brand Name: Vulcanchem
CAS No.: 146-48-5
VCID: VC21341387
InChI: InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
SMILES: COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol

Yohimbine

CAS No.: 146-48-5

Cat. No.: VC21341387

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Yohimbine - 146-48-5

CAS No. 146-48-5
Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
IUPAC Name methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Standard InChI InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
Standard InChI Key BLGXFZZNTVWLAY-SCYLSFHTSA-N
Isomeric SMILES COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Canonical SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Melting Point 241 °C

Chemical Properties and Structure

Yohimbine possesses a complex molecular structure characterized by an indole alkaloid framework. Understanding its chemical properties is essential for appreciating its biological activities and potential pharmaceutical applications.

Physical and Chemical Properties

Yohimbine has specific physical and chemical characteristics that influence its pharmacological behavior. The following table summarizes key properties of this compound:

PropertyValue
Molecular FormulaC₂₁H₂₆N₂O₃
Molecular Weight354.40 g/mol
Exact Mass354.19434270 g/mol
IUPAC Namemethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Topological Polar Surface Area (TPSA)65.60 Ų
XlogP2.90
Atomic LogP (AlogP)2.65
H-Bond Acceptor4
H-Bond Donor2
Rotatable Bonds1

These physical properties significantly influence the compound's bioavailability and its interactions with biological systems .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of yohimbine provides crucial insights into its pharmacokinetic behavior and safety profile:

TargetValueProbability (%)
Human Intestinal AbsorptionPositive98.56%
Caco-2Positive93.12%
Blood Brain BarrierNegative85.00%
Human oral bioavailabilityNegative90.00%
Subcellular localizationMitochondria75.06%
OATP2B1 inhibitorNegative100.00%
OATP1B1 inhibitorPositive93.68%
OATP1B3 inhibitorPositive94.79%
MATE1 inhibitorNegative94.00%
OCT2 inhibitorNegative80.00%
BSEP inhibitorPositive90.71%
P-glycoprotein inhibitorNegative70.32%
P-glycoprotein substratePositive93.44%
CYP3A4 substratePositive79.76%
CYP2C9 substrateNegative100.00%

These ADMET properties provide valuable information for researchers and clinicians regarding the compound's behavior in biological systems and its potential interactions with other substances .

Synonyms and Identifiers

Yohimbine is known by various names in scientific literature and pharmaceutical contexts:

SynonymsChemical Identifiers
YohimbinCAS: 146-48-5
QuebrachinInChI Key: BLGXFZZNTVWLAY-SCYLSFHTSA-N
Quebrachine
Corynine
Aphrodine
Yohimbic acid methyl ester
Aphrosol
(+)-Yohimbine
Yohimex

These multiple identifiers reflect the compound's long history of research and use across different scientific disciplines and geographical regions .

Pharmacology and Mechanism of Action

The pharmacological effects of yohimbine are primarily attributed to its interactions with various receptor systems in the body, particularly adrenergic receptors.

Receptor Binding Profile

The compound selectively blocks both pre- and postsynaptic α2-adrenergic receptors and shows moderate affinity for α1 and α2 subtypes. This primary mechanism underpins many of its therapeutic applications, particularly in conditions involving sympathetic nervous system dysfunction .

Physiological Effects

The physiological effects of yohimbine arise from its complex interactions with multiple neurotransmitter systems. By antagonizing presynaptic α2-adrenergic receptors, yohimbine stimulates the sympathetic nervous system, increasing blood norepinephrine (NE) levels . Administration of yohimbine has been shown to elevate blood epinephrine (EP) and NE in healthy males .

Additional physiological effects include:

  • Increased heart rate and systolic blood pressure

  • Enhanced alertness

  • Increased localized blood flow

  • Constriction of splanchnic vessels, potentially causing blood shunting and hyperemia of skeletal muscle

  • Modulation of localized skeletal muscle blood flow, which affects metabolism of the primary energy system and lactic acid production/removal

These physiological responses explain many of the clinical applications of yohimbine, particularly in conditions like erectile dysfunction where enhanced blood flow plays a critical role.

Therapeutic Applications

The therapeutic potential of yohimbine spans several medical conditions, with erectile dysfunction being the most well-established application.

Other Therapeutic Applications

Beyond erectile dysfunction, yohimbine has demonstrated potential in several other therapeutic areas:

  • Myocardial dysfunction: The hyperadrenergic effects of yohimbine may benefit cardiac function in certain conditions .

  • Inflammatory disorders: Research suggests that yohimbine may have anti-inflammatory properties that could be therapeutically beneficial .

  • Cancer: Some studies indicate potential anticancer activities, although more research is needed in this area .

  • Additional properties: Yohimbine has been reported to have antidiuretic, anti-adrenaline, mydriatic, and serotonin antagonist properties, which may be relevant for various medical conditions .

The usual recommended dose of pure yohimbine for therapeutic purposes is 5–10 mg three times daily. The side effects associated with α2-adrenergic inhibition are generally minor and short-lived, including hypertension, perspiration, chest pain, sleeplessness, anxiety, and palpitations .

Current Research and Future Perspectives

Research on yohimbine continues to evolve, with several areas of active investigation and potential future applications.

Research Gaps and Challenges

Despite the long history of yohimbine use, several significant research gaps exist:

  • The exact physiological mechanisms underlying yohimbine's actions remain incompletely understood, requiring further investigation .

  • The effect of yohimbine on exercise performance is largely unexplored and requires additional research, particularly given its effects on skeletal muscle blood flow and metabolism .

  • Further research is recommended on the pharmacokinetics, molecular mechanisms, and drug safety requirements using well-designed randomized clinical trials to support the development of yohimbine as a pharmaceutical agent for human use .

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